1-Methyl-2-methylsulfonyl-4-nitroimidazole

Description

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is fundamental to organic chemistry and biochemistry. Within this vast group, the imidazole (B134444) ring—a five-membered aromatic ring with two nitrogen atoms—stands out. The direct nitration of the imidazole ring is challenging due to the ease of protonation on its nitrogen atoms. arkat-usa.org Depending on the reaction conditions, nitration with a nitric acid-sulfuric acid mixture typically occurs at the 4- and 5-positions of the imidazole ring. arkat-usa.org The specific positioning of the nitro group and other substituents on the imidazole scaffold gives rise to a wide array of derivatives with distinct chemical properties.

Historical and Contemporary Significance of Nitroimidazole Chemical Space in Chemical Biology Research

The journey of nitroimidazoles in scientific research began in the 1950s with the discovery of Azomycin (2-nitroimidazole), a natural product isolated from Nocardia mesenterica which exhibited antibacterial activity. nih.gov This discovery was a pivotal moment, initiating extensive synthetic efforts to create numerous analogs and regioisomers. nih.gov This research has led to the development of significant therapeutic agents.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to compounds for a variety of applications. nih.gov While many applications are clinical, the underlying chemical biology research is vast. These compounds are known to be reductively activated in hypoxic (low oxygen) environments, a characteristic that has been heavily exploited in non-clinical research, such as in the development of cancer detection tools. niscpr.res.in The versatility of the nitroimidazole core continues to attract significant interest for further chemical and pharmacological exploration. nih.gov

Structural Elucidation of 1-Methyl-2-methylsulfonyl-4-nitroimidazole within the Broader Nitroimidazole Family

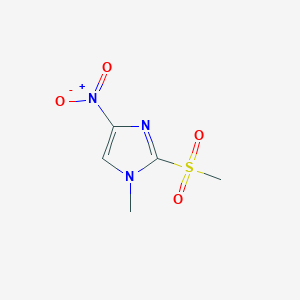

The nitroimidazole family is categorized based on the position of the nitro group on the imidazole ring, commonly at the 2, 4, or 5-position. niscpr.res.in The compound This compound belongs to the 4-nitroimidazole (B12731) subgroup. Its structure is defined by:

An imidazole ring as the core scaffold.

A methyl group (-CH₃) attached to the nitrogen at position 1.

A methylsulfonyl group (-SO₂CH₃) attached to the carbon at position 2.

A nitro group (-NO₂) attached to the carbon at position 4.

The precise arrangement of these functional groups dictates the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitro and methylsulfonyl groups significantly influences the chemistry of the imidazole ring. While specific synthesis and characterization data for this compound are not detailed in the reviewed literature, the synthesis of related compounds provides insight. For instance, the synthesis of various N-alkyl-4-nitroimidazoles has been achieved through the alkylation of 4-nitroimidazole using different alkylating agents and reaction conditions, such as potassium carbonate in acetonitrile. derpharmachemica.com Similarly, derivatives of 2-methyl-4-nitroimidazole have been synthesized by reacting the parent molecule with various trityl chlorides. sid.ir These synthetic strategies highlight the chemical accessibility of diverse structures within the 4-nitroimidazole family.

Due to the limited availability of specific experimental data for this compound, the table below details the properties of the closely related precursor, 1-Methyl-4-nitroimidazole (B145534) . This provides context for the physicochemical characteristics of this class of compounds.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₅N₃O₂ | tcichemicals.comnih.gov |

| Molecular Weight | 127.10 g/mol | tcichemicals.comnih.gov |

| Physical State | Solid (White to Yellow to Green powder to crystal) | tcichemicals.com |

| Melting Point | 134.0 to 138.0 °C | tcichemicals.com |

| CAS Number | 3034-41-1 | tcichemicals.com |

| Purity (GC) | >98.0% | tcichemicals.com |

Overview of Research Trajectories for Nitroimidazole Derivatives (non-clinical focus)

The non-clinical research landscape for nitroimidazole derivatives is diverse and dynamic, driven by their unique chemical properties. A significant area of investigation stems from their ability to be selectively reduced in hypoxic cells. niscpr.res.in This has led to their development as markers for detecting hypoxic tissues, particularly in oncology research. nih.govniscpr.res.in For example, fluorinated nitroimidazoles have been synthesized for potential use in non-invasive hypoxia detection. niscpr.res.in

Research has also focused on synthesizing novel nitroimidazole analogs to explore new biological activities. Recent studies on 4-nitroimidazole derivatives have yielded compounds with potential applications beyond traditional uses. For instance, newly synthesized series of 4-nitroimidazoles bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties have been evaluated for their anticancer activity against various human cancer cell lines. nih.gov Some of these derivatives showed potent activity, suggesting they could be lead compounds for developing new antiproliferative agents. nih.gov Furthermore, certain 4-nitroimidazole derivatives have been assessed for antibacterial and antituberculosis activity, with some showing potency against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov Other research has explored the synthesis of 4-nitroimidazole derivatives as potential anti-HIV agents. researchgate.net These research trajectories underscore the continued importance of the nitroimidazole scaffold in the quest for novel chemical entities. derpharmachemica.com

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-methylsulfonyl-4-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-7-3-4(8(9)10)6-5(7)13(2,11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEPQBKUIIRSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318104 | |

| Record name | 1-methyl-2-methylsulfonyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86072-17-5 | |

| Record name | NSC326152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-2-methylsulfonyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 2 Methylsulfonyl 4 Nitroimidazole

Precursor Synthesis and Functionalization Strategies for the Nitroimidazole Core

The foundational step in the synthesis is the creation of the 4-nitroimidazole (B12731) scaffold. A common and effective method involves the direct nitration of imidazole (B134444). This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. researchgate.netchemicalbook.com The imidazole is first dissolved in concentrated sulfuric acid to form a disulfuric imidazole salt, which is then nitrated. researchgate.net Optimization of this process has shown that a molar ratio of nitric acid to imidazole of 1.1-1.2 and a reaction temperature between 55-65°C can lead to high yields, potentially reaching up to 92.7%. researchgate.netgoogle.com

Once the 4-nitroimidazole core is synthesized, further functionalization is often necessary to prepare it for subsequent reaction steps. These strategies are crucial for directing the regioselectivity of later substitutions. The imidazole ring has three C-H bonds that can be functionalized (C2, C4, and C5), and their reactivity varies. The C5 position is highly reactive towards electrophilic substitution, while the C2 position has the most acidic proton. nih.gov Protecting groups are often employed to guide substitutions to the desired position. For instance, protecting the N1 position allows for selective functionalization at other sites on the ring.

Functionalization can also involve introducing other groups to be later converted into the desired substituent. For example, creating a 2-thioimidazole derivative by reacting with a thiocyanate salt can serve as a precursor for the methylsulfonyl group. nih.govsapub.org This thioether intermediate is then oxidized in a later step.

Installation of the Methylsulfonyl Group: Mechanistic Considerations and Synthetic Routes

A key pathway to introduce the methylsulfonyl group at the C2 position begins with the synthesis of a 2-methylthio-imidazole intermediate. This is achieved by treating an appropriate imidazole precursor with a source of a methylthio group. This thioether is then subjected to oxidation. A common method for this oxidation is the use of hydrogen peroxide, which converts the sulfide first to a sulfoxide and then to the desired sulfone (methylsulfonyl group). nih.gov This two-step oxidation process is a reliable route for installing the methylsulfonyl moiety onto the nitroimidazole core.

An alternative strategy involves the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which can be used to introduce a sulfonylmethyl group onto the imidazole ring under specific conditions.

Sulfonylation Reactions and Reagent Selectivity

The choice of sulfonating agent is critical for achieving high selectivity and yield. While classic methods involve the oxidation of a pre-installed thioether, other reagents can be employed for direct sulfonylation, although this is less common for creating a C-SO2 bond on the imidazole ring itself. More recently, novel sulfonating agents like 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) have been developed, offering high regioselectivity for the para-position in aromatic systems, though their application to nitroimidazoles is an area of ongoing research. acs.org

For converting sulfonamides, imidazole-1-sulfonyl azide hydrogen sulfate (B86663) has emerged as an efficient and stable reagent for diazo-transfer reactions, highlighting the role of imidazole-based reagents in modern synthesis. nih.govwikipedia.orgmanchester.ac.uk The sulfonyl group in these reagents acts as a strong electron-withdrawing group, activating the molecule for nucleophilic attack.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield requires careful optimization of several reaction parameters, including temperature, solvent, and base. For the initial nitration of imidazole, controlling the temperature is crucial; experiments have shown that a range of 55-65°C provides the best yields. researchgate.net

For subsequent alkylation and functionalization steps, the choice of solvent and base significantly impacts the outcome. Studies on the N-alkylation of nitroimidazoles have demonstrated that using potassium carbonate (K2CO3) as the base in acetonitrile as the solvent at an elevated temperature of 60°C leads to markedly improved yields (66-85%) compared to reactions run at room temperature or with other solvent-base combinations like KOH/DMSO. researchgate.net

The table below summarizes the effect of different conditions on the N-alkylation of 4-nitroimidazole.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl Bromoacetate | KOH | DMSO | Room Temp | 20 |

| Ethyl Bromoacetate | K2CO3 | DMSO | Room Temp | 25 |

| Ethyl Bromoacetate | K2CO3 | CH3CN | Room Temp | 40 |

| Ethyl Bromoacetate | K2CO3 | CH3CN | 60 | 85 |

| Benzyl Bromide | K2CO3 | CH3CN | 60 | 82 |

This table is based on data from studies on the alkylation of 4-nitroimidazole and demonstrates general principles of condition optimization.

Regioselective N-Methylation Strategies

The final step in the synthesis of 1-methyl-2-methylsulfonyl-4-nitroimidazole is the regioselective methylation of the nitrogen atom at the N1 position. The presence of two nitrogen atoms in the imidazole ring makes regioselectivity a significant challenge. The position of the nitro group and any other substituents on the ring influences which nitrogen is more nucleophilic and thus more likely to be alkylated.

For 4-nitroimidazole, alkylation preferentially occurs at the N1 position. This is because the electron-withdrawing nitro group at C4 decreases the electron density of the adjacent N3, making N1 the more favorable site for electrophilic attack. The reaction is typically carried out by treating the 2-methylsulfonyl-4-nitroimidazole precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. sapub.org As established in optimization studies, conditions such as K2CO3 in acetonitrile at 60°C provide excellent yields and regioselectivity for this N-alkylation step.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product in Research Settings

Throughout the synthesis, purification of intermediates and the final product is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques employed for nitroimidazole derivatives include:

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Solvents like ethanol or acetone-water mixtures are often used. nih.gov

Column Chromatography: For more challenging separations or to isolate non-crystalline products, silica gel column chromatography is frequently used. A solvent system (eluent), such as ethyl acetate (B1210297)/hexane or chloroform/methanol (B129727), is chosen to effectively separate the components of the mixture based on their polarity. researchgate.netnih.gov

Extraction: Liquid-liquid extraction is used during the work-up of reactions to separate the product from inorganic salts and other water-soluble impurities. The product is extracted into an organic solvent like ethyl acetate or dichloromethane, which is then washed and dried.

Filtration: This simple technique is used to isolate precipitated solid products from the reaction mixture. The solid is collected on a filter and washed with a solvent to remove residual impurities. google.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to monitor the progress of reactions and assess the purity of the isolated compounds. scispace.commdpi.com

Novel Synthetic Approaches and Catalyst Development for this compound Synthesis

Research into the synthesis of functionalized imidazoles is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods. One area of advancement is the use of novel catalysts. For the nitration of the imidazole core, solid superacid catalysts are being explored to replace traditional mixed-acid systems, potentially offering easier separation and catalyst recycling. nih.gov

Another significant area of development is C-H functionalization. nih.govmdpi.com These methods aim to directly convert C-H bonds on the imidazole ring to C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium and ruthenium, have shown great promise in mediating the regioselective arylation and alkenylation of imidazole cores. While direct C-H sulfonylation is still a developing field, these advances in C-H activation provide a potential future route for more streamlined syntheses of compounds like this compound.

Stereochemical Control in Synthesis

An analysis of the molecular structure of this compound reveals that the compound is achiral. It does not possess any stereocenters, nor does it exhibit other forms of stereoisomerism such as geometric isomerism. The imidazole ring is planar, and none of the substituent groups—a methyl group at the N1 position, a methylsulfonyl group at the C2 position, and a nitro group at the C4 position—create a chiral center.

Consequently, the synthesis of this compound does not require methodologies for stereochemical control. Synthetic routes focus on regioselectivity to ensure the correct placement of the substituent groups on the imidazole ring, rather than enantioselectivity or diastereoselectivity. prepchem.comderpharmachemica.com For instance, a documented synthesis involves the rearrangement of the isomeric compound 1-methyl-2-methylsulfonyl-5-nitroimidazole by heating, a process that does not introduce any chiral elements. prepchem.com

While stereochemical control is a critical consideration in the synthesis of many more complex nitroimidazole-based therapeutic agents, particularly those with chiral side chains, it is not an applicable concept for the synthesis of the specific achiral compound this compound itself. nih.govgoogleapis.com Research into the asymmetric synthesis of related nitroimidazole scaffolds has been explored, but these efforts are directed at molecules containing stereogenic centers, which is not the case here. nih.govprinceton.edu

Table 1: Structural Analysis of this compound for Chirality

| Feature | Analysis | Implication for Stereochemistry |

| Chiral Centers | The molecule contains no carbon or other atoms bonded to four different substituent groups. | Achiral; no enantiomers exist. |

| Planes of Symmetry | The planar imidazole ring and the nature of the substituents do not allow for a stable, non-superimposable mirror image. | Achiral. |

| Geometric Isomerism | There are no double bonds or ring structures that would allow for cis-trans isomerism. | No geometric isomers exist. |

Chemical Reactivity and Transformation Pathways of 1 Methyl 2 Methylsulfonyl 4 Nitroimidazole

Electrophilic and Nucleophilic Substitution Reactions on the Nitroimidazole Ring

The imidazole (B134444) ring in 1-Methyl-2-methylsulfonyl-4-nitroimidazole is significantly influenced by the strong electron-withdrawing effects of both the 4-nitro and 2-methylsulfonyl substituents. This electronic characteristic renders the ring electron-deficient, which deactivates it towards electrophilic substitution reactions, such as nitration. The synthesis of nitroimidazoles typically involves the nitration of an unsubstituted imidazole ring with a mixture of nitric and sulfuric acid before the addition of other functional groups wikipedia.org.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. A notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In related 5-nitroimidazole scaffolds, the VNS reaction has been successfully used to introduce substituents, such as a phenylsulfonylmethyl group, at position 4 of the ring mdpi.comresearchgate.net. This type of reaction highlights the ring's reactivity towards nucleophiles.

Furthermore, the electronic environment of the nitroimidazole scaffold can stabilize carbanions formed at positions adjacent to the ring. For instance, a stable carbanion has been generated for the first time at the C2 position of the 5-nitroimidazole scaffold, facilitated by the electron-withdrawing effect of the nitro group at position 5 mdpi.comresearchgate.net. Alkylation reactions on the ring nitrogen are also a key transformation pathway for nitroimidazoles. The alkylation of 4-nitroimidazole (B12731) is regioselective, favoring substitution at the N-1 position derpharmachemica.com. The reaction conditions, including the base and solvent, play a critical role in the efficiency of these substitution reactions derpharmachemica.comresearchgate.net.

Stability and Degradation Pathways under Controlled Chemical Conditions (e.g., hydrolysis, photolysis, redox environments)

The stability of this compound is subject to environmental conditions, with degradation possible through pathways such as photolysis, hydrolysis, and reactions in specific redox environments.

Photolysis: Nitro-functionalized heterocycles are known to absorb strongly in the near-UV spectrum (300–400 nm), making photochemistry a significant degradation pathway mdpi.com. Studies on 4-nitroimidazole show that direct photolysis in aqueous environments leads to an atmospheric lifetime of approximately 6-7 hours mdpi.com. The primary photochemical fragmentation pathways involve the loss of the nitro group (as HONO or NO₂) and hydroxylation of the imidazole ring mdpi.com. Photolytic rearrangement is also possible, as seen with other nitroimidazoles like metronidazole, which can rearrange to form complex structures like 1-hydroxyethyl-2-methyl-4-hydroxyimino-5-oxo-imidazole upon UV irradiation researchgate.net. Furthermore, high-energy radiation can cause extensive fragmentation of the nitroimidazole ring nih.gov.

Hydrolysis: The compound can undergo hydrolysis under acidic or alkaline conditions. For instance, 2-Methyl-4(5)-nitroimidazole has been used as a model to study the mechanisms of acidic and alkaline hydrolysis of related nitroimidazole drugs scbt.com.

Redox Environments: The molecule's behavior is highly dependent on the redox potential of its environment. In reducing environments, the nitro group is readily transformed as described in section 3.2. The initial nitro radical anion's stability can be studied using electrochemical methods like cyclic voltammetry in aqueous mixed media researchgate.net. In oxidizing environments, such as those created by advanced oxidation processes involving sulfate (B86663) radicals (SO₄•⁻), nitroimidazoles can be degraded researchgate.net. The presence of a second nitroimidazole redox center can enhance accumulation in hypoxic (low oxygen) environments, a principle utilized in developing hypoxia markers nih.gov.

| Condition | Degradation Pathway | Potential Products/Intermediates |

|---|---|---|

| Near-UV Photolysis | Nitro group elimination and ring hydroxylation | Hydroxylated imidazoles, HONO, NO₂ |

| UV Irradiation | Photolytic rearrangement | Oxo-imidazole and oxadiazole derivatives |

| Acidic/Alkaline Conditions | Hydrolysis | Ring-opened or modified imidazole structures |

| Reducing Environments | Nitro group reduction | Nitroso, hydroxylamine (B1172632), and amine derivatives |

| Oxidizing Environments (AOPs) | Radical-mediated degradation | Oxidized and fragmented products |

Reactivity of the Methylsulfonyl Moiety: Cleavage and Derivatization

The methylsulfonyl (-SO₂CH₃) group at the C2 position is a strong electron-withdrawing group and can function as a good leaving group in nucleophilic substitution reactions. This reactivity is a key pathway for the derivatization of the molecule.

A prominent example of this reactivity is seen in the synthesis of the antiprotozoal drug Satranidazole (B1681479). In this synthesis, a precursor, 1-methyl-2-(methylsulfonyl)-5-nitroimidazole, is condensed with the sodium salt of a monosubstituted 2-imidazolidinone. The reaction proceeds via nucleophilic attack on the C2 position of the imidazole ring, leading to the displacement of the methylsulfonyl group nih.gov. This demonstrates that the C-SO₂CH₃ bond can be selectively cleaved under specific reaction conditions, allowing for the introduction of new functional groups at this position.

While the sulfone group is reactive as a leaving group, it is relatively stable under certain reductive conditions. For example, in the synthesis of related compounds, a carbanion can be generated elsewhere on the molecule using the organic reducing agent tetrakis(dimethylamino)ethylene (TDAE) without reducing the sulfone group mdpi.comresearchgate.net. This indicates a degree of selectivity is possible in the chemical transformations of molecules bearing both nitro and methylsulfonyl groups.

Interactions with Specific Chemical Reagents and Reaction Mechanisms

The reactivity of this compound with specific reagents is targeted at its different functional moieties.

Nucleophiles: As detailed in the synthesis of Satranidazole, strong nucleophiles like the sodium salt of 2-imidazolidinone in a solvent like DMF react at the C2 position, displacing the methylsulfonyl group nih.gov. Other nucleophiles can be used to achieve similar substitutions, providing a route to a variety of 2-substituted nitroimidazole derivatives.

Reducing Agents: A wide array of chemical reagents can be used to reduce the nitro group. These include:

Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon wikipedia.org.

Metal-based reductions, such as with iron in acidic media or zinc dust with ammonium chloride wikipedia.org.

Metal-free reductions using reagents like tetrahydroxydiboron or a combination of HSiCl₃ and a tertiary amine organic-chemistry.org.

Complex systems such as oxo-rhenium complexes with phenylsilane under microwave irradiation have also been shown to effectively reduce aromatic nitro groups researchgate.net.

Reagents for N-Alkylation: The imidazole ring nitrogen can be alkylated using various alkylating agents in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetonitrile) derpharmachemica.com. Reagents such as 2-chloroethanol or ethylene oxide have been used for this purpose on similar nitroimidazole cores lookchem.com.

| Reagent Class | Specific Reagent Example | Target Moiety | Reaction Type |

|---|---|---|---|

| Nucleophile | Sodium salt of 2-imidazolidinone | C2-SO₂CH₃ | Nucleophilic Aromatic Substitution |

| Reducing Agent (Metal-free) | Tetrahydroxydiboron | -NO₂ | Reduction to Amine (-NH₂) |

| Reducing Agent (Catalytic) | H₂ / Palladium-on-carbon | -NO₂ | Catalytic Hydrogenation |

| Alkylating Agent | 2-chloroethanol | Ring Nitrogen | N-Alkylation |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Alkyl side-chains | Chlorination |

Spectroscopic and Advanced Analytical Characterization of this compound (Academic/Research Focus)

Following a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and advanced analytical data specifically for the compound This compound is not publicly available. No research articles or database entries containing the specific ¹H NMR, ¹³C NMR, ¹⁵N NMR, High-Resolution Mass Spectrometry (HRMS), or Tandem Mass Spectrometry (MS/MS) data required to fulfill the requested outline could be located.

General synthetic methods for nitroimidazole sulfones have been described, but the characterization data for this particular isomer is not provided in the accessible literature. nih.govnih.gov While data exists for related compounds, such as 1-methyl-4-nitroimidazole (B145534) swinburne.edu.au, 2-methyl-4-nitroimidazole lgcstandards.comchemicalbook.com, and other sulfone-containing nitroimidazoles bldpharm.comgoogle.com, providing that information would not adhere to the strict focus on "this compound".

Therefore, it is not possible to generate the requested scientific article with accurate, source-based information for the specified subsections.

Spectroscopic and Advanced Analytical Characterization of 1 Methyl 2 Methylsulfonyl 4 Nitroimidazole Academic/research Focus

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. For 1-Methyl-2-methylsulfonyl-4-nitroimidazole, these techniques would provide a unique vibrational fingerprint, confirming the presence of its key structural components: the nitro group (NO₂), the methylsulfonyl group (SO₂), the substituted imidazole (B134444) ring, and the N-methyl group.

The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that cause a change in the dipole moment. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, where the frequency shifts are related to vibrational modes that cause a change in the molecule's polarizability. Together, they provide complementary information.

Expected Vibrational Modes:

Nitro Group (NO₂): This group is characterized by two strong, distinct stretching vibrations: an asymmetric stretch (ν_as_) typically found at higher wavenumbers (1500-1560 cm⁻¹) and a symmetric stretch (ν_s_) at lower wavenumbers (1330-1370 cm⁻¹).

Sulfonyl Group (SO₂): Similar to the nitro group, the sulfonyl group exhibits strong asymmetric and symmetric stretching bands. The asymmetric S=O stretch typically appears in the 1300-1350 cm⁻¹ range, while the symmetric stretch is found around 1140-1180 cm⁻¹.

Imidazole Ring: The C=N and C=C bonds within the heterocyclic ring will produce stretching vibrations in the 1450-1650 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies.

Methyl Groups (C-H): The C-H bonds of the N-methyl and S-methyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ region and various bending vibrations (scissoring, rocking) around 1375-1470 cm⁻¹.

Illustrative Vibrational Data:

The following table presents typical vibrational assignments for key functional groups relevant to the target molecule, based on data for 1-methylimidazole (B24206) and the known ranges for nitro and sulfonyl groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch (ν_as) | Nitro (NO₂) | 1500 - 1560 | Strong |

| Symmetric Stretch (ν_s_) | Nitro (NO₂) | 1330 - 1370 | Strong |

| Asymmetric Stretch (ν_as_) | Sulfonyl (SO₂) | 1300 - 1350 | Strong |

| Symmetric Stretch (ν_s_) | Sulfonyl (SO₂) | 1140 - 1180 | Strong |

| Ring Stretching | Imidazole (C=N, C=C) | 1450 - 1650 | Medium-Strong |

| C-H Stretching | Methyl (CH₃) | 2850 - 3000 | Medium-Weak |

| C-H Bending | Methyl (CH₃) | 1375 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the imidazole ring and the nitro group constitute the primary chromophores—parts of the molecule that absorb light.

The expected electronic transitions are:

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the nitroimidazole ring. They typically result in strong absorption bands.

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen atoms of the imidazole ring) to antibonding π* orbitals. These absorptions are generally weaker than π → π* transitions.

The methyl and methylsulfonyl groups act as auxochromes, which can modify the absorption wavelength (λ_max_) and molar absorptivity (ε) of the primary chromophores. Research on 4-nitroimidazole (B12731) (4-NI) shows a strong absorption peak around 300 nm. mdpi.com The presence of the methyl and methylsulfonyl substituents on the 1- and 2-positions would likely cause a shift in this absorption maximum.

Illustrative UV-Vis Data for 4-Nitroimidazole:

The following table shows the experimental absorption maximum for the parent compound 4-nitroimidazole in an aqueous solution, which serves as a baseline for understanding the electronic properties of its derivatives. mdpi.com

| Compound | λ_max (nm) | Type of Transition (Probable) |

| 4-Nitroimidazole | ~300 | π → π* |

The molar absorptivity (ε) for this transition would need to be determined experimentally according to the Beer-Lambert law. For the target compound, this value would be crucial for quantitative analysis in research settings.

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful analysis of this compound would yield a wealth of information, including exact bond lengths, bond angles, and torsion angles.

Furthermore, this technique reveals the crystal packing, which is how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds (e.g., C-H···O interactions involving the nitro or sulfonyl oxygen atoms). In aromatic and heterocyclic systems like nitroimidazoles, π–π stacking interactions between imidazole rings are also common and play a significant role in stabilizing the crystal structure. nih.gov

Illustrative Crystallographic Data:

While no crystal structure for the specific title compound is available, the table below provides representative crystallographic data for a related compound, 1-(2'-aminophenyl)-2-methyl-4-nitro-1H-imidazole , to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.net

| Parameter | Value (for 1-(2'-aminophenyl)-2-methyl-4-nitro-1H-imidazole) |

| Chemical Formula | C₁₀H₁₀N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4131 (2) |

| b (Å) | 19.3413 (4) |

| c (Å) | 7.4231 (2) |

| β (°) | 107.032 (2) |

| Volume (ų) | 1016.96 (4) |

| Z (molecules/unit cell) | 4 |

Analysis of such a structure for the target compound would precisely define the geometry of the sulfonyl group relative to the nitroimidazole ring and detail the intermolecular contacts that dictate its solid-state properties.

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity and perform quantitative analysis of research samples. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing nitroimidazole compounds due to their polarity and thermal sensitivity, which can make Gas Chromatography (GC) more challenging without derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC): A typical HPLC method for this compound would involve a reversed-phase setup. In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The compound would be dissolved in a suitable solvent, injected into the system, and would travel through the column at a characteristic speed based on its affinity for the stationary versus the mobile phase, resulting in a specific retention time (t_R_).

Purity Assessment: A pure sample would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, whose quantity can be estimated from their peak areas.

Quantitative Analysis: By running a series of standards with known concentrations, a calibration curve can be constructed. The concentration of the target compound in a research sample can then be accurately determined by comparing its peak area to the calibration curve. UV detection is common, with the wavelength set to the compound's λ_max_ (e.g., ~300 nm) for maximum sensitivity. usda.gov

Illustrative HPLC Method Parameters:

The following table outlines typical starting conditions for the analysis of nitroimidazole antibiotics, which would be optimized for the specific analysis of this compound. sielc.com

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol (B129727)/Buffer |

| Buffer | Phosphoric acid or Ammonium acetate (B1210297) buffer to control pH |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270-310 nm or Mass Spectrometry (LC-MS) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Computational Chemistry and Theoretical Studies on 1 Methyl 2 Methylsulfonyl 4 Nitroimidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There is no available data from DFT calculations detailing the optimized geometry (bond lengths, bond angles, and dihedral angles) or the ground-state energy of 1-Methyl-2-methylsulfonyl-4-nitroimidazole.

Ab Initio Methods for Electronic Properties

Specific calculations of electronic properties for this compound using Ab Initio methods are not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

An MEP map for this compound, which would be crucial for identifying electrophilic and nucleophilic sites and predicting intermolecular interactions, has not been published. Similarly, a detailed charge distribution analysis is unavailable.

Conformational Analysis and Energy Minima of the Compound

A conformational analysis to identify the most stable three-dimensional structures and their corresponding energy minima has not been reported for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no theoretical predictions of the NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound. This data, if available, would be invaluable for the structural characterization of the compound.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

No molecular dynamics simulation studies have been published that investigate the behavior of this compound in solution, its interactions with solvent molecules, or its dynamic conformational changes over time.

Investigation of Molecular Interactions and Preclinical Biological Mechanisms Non Clinical

In Vitro Studies on Macromolecular Binding and Enzyme Inhibition

In vitro research has been fundamental in elucidating the molecular basis of 1-methyl-2-methylsulfonyl-4-nitroimidazole's activity. These studies have detailed its interactions with nucleic acids and proteins, and its capacity to inhibit specific enzymes.

Interaction with DNA and RNA: Molecular Binding Modes and Stoichiometry

The primary mechanism of action for this compound involves significant interaction with DNA, contingent upon the reduction of its nitro group. nih.govoup.com Studies have demonstrated that upon reduction, the compound causes extensive damage to DNA, characterized by helix destabilization and strand breakage. nih.govoup.com This interaction is a hallmark of nitroimidazole compounds, which become biologically active in anaerobic environments where their nitro group can be reduced. oup.com

The process of DNA damage was confirmed through various analytical methods, including viscometry, thermal denaturation and renaturation, and hydroxyapatite (B223615) chromatography. nih.govoup.com Furthermore, a bacteriophage transfection assay provided evidence of biologically significant DNA damage. nih.govoup.com The interaction is non-covalent in its initial phase, but the reduced, reactive intermediates can form covalent adducts with DNA. nih.gov While specific stoichiometric ratios for this compound are not extensively detailed in the provided literature, the general mechanism for 5-nitroimidazoles involves a four-electron reduction to form a reactive hydroxylamine (B1172632) intermediate that then attacks the DNA structure. nih.gov

Research on other nitroimidazole compounds, such as 5-guanidino-4-nitroimidazole (NI), a product of guanine (B1146940) oxidation, shows that such lesions can act as a significant block to transcription by human RNA polymerase II (hRNAP II), indicating that interactions with RNA-synthesizing machinery are also a critical consequence of this class of compounds. nih.gov This suggests that beyond direct DNA damage, the resulting lesions can impede essential cellular processes like RNA synthesis. nih.gov

Table 1: Summary of DNA Interaction Studies

| Parameter | Observation | Methodology | Reference |

|---|---|---|---|

| DNA Damage | Helix destabilization, strand breakage | Viscometry, Thermal Denaturation, Hydroxyapatite Chromatography | nih.govoup.com |

| Biological Relevance | Impaired bacteriophage transfection | Transfection Assay | nih.govoup.com |

| Activation Requirement | Reduction of the nitro group | Electrochemical Studies | nih.govoup.com |

Binding to Specific Proteins: Ligand-Protein Interaction Studies

The interaction of this compound with proteins is a key aspect of its molecular activity. Like other nitroimidazoles, its reduced form can covalently bind to proteins. nih.gov Human hepatic microsomal enzymes have been shown to catalyze the anaerobic reductive activation of related 5-nitroimidazoles, leading to covalent binding to microsomal proteins. nih.gov This suggests a similar pathway for this compound.

Enzyme Inhibition Kinetics and Mechanism (e.g., specific microbial enzymes, but not as a drug target in a therapeutic context)

The biological activity of this compound is intrinsically linked to enzyme activity, specifically the reductive enzymes present in anaerobic organisms. nih.govresearchgate.net The compound itself is a prodrug that requires activation via the reduction of its nitro group, a process carried out by nitroreductases. nih.govfrontiersin.org Therefore, rather than inhibiting these enzymes, it acts as a substrate for them.

However, nitroimidazoles can inhibit other types of enzymes. For instance, studies on other nitroimidazoles have shown they can inhibit cytochrome P-450-dependent monooxygenases. nih.gov This inhibition is linked to the lipophilicity of the nitroimidazole derivative and involves binding to the cytochrome P-450 enzyme system. nih.gov While direct kinetic data for this compound's inhibition of specific microbial enzymes is not detailed, its role as a substrate for nitroreductases is the central enzymatic interaction. The efficiency of this reduction is a key determinant of its selective toxicity against anaerobic microbes. nih.gov

Table 2: Enzyme Interaction Profile

| Enzyme Type | Interaction | Mechanism | Significance | Reference |

|---|---|---|---|---|

| Nitroreductases | Substrate | Reduction of the nitro group to form reactive intermediates | Activation of the compound to its cytotoxic form | nih.govfrontiersin.org |

Cellular Uptake and Subcellular Localization Studies in vitro (e.g., using fluorescently tagged analogs, not related to therapeutic delivery)

The entry of this compound into cells is understood to occur via passive diffusion. nih.gov Once inside the cell, its biological activity is dependent on the intracellular environment. In anaerobic or microaerophilic cells, the low redox potential allows for the reduction of the nitro group, leading to the formation of reactive cytotoxic particles that are effectively trapped within the cell. oup.com

While specific studies using fluorescently tagged analogs of this compound to visualize its subcellular localization are not described in the provided search results, the general principles of drug uptake and localization can be inferred. Methods to study cellular uptake often involve flow cytometry and confocal microscopy. nih.gov For RNA-based therapeutics, which also face the challenge of cellular delivery, techniques like immunofluorescence with specific antibodies are used to detect the molecules within fixed and permeabilized cells. nih.govnih.gov Such methods could theoretically be applied to track nitroimidazole compounds. Given that its primary target is DNA, it is expected that the activated form of the compound would localize to the nucleus in eukaryotic pathogens or the nucleoid region in bacteria. practo.com

Mechanistic Studies on Redox Cycling and Nitroreduction Pathways at a Molecular Level

The mechanism of action of this compound is critically dependent on its redox properties. The compound has a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles than other 5-nitroimidazoles. oup.com This high potential may make it more resistant to inactivation by oxygen, potentially enhancing its activity against anaerobes. nih.gov

Redox cycling, or "futile cycling," occurs when the one-electron reduced nitro radical anion is re-oxidized back to the parent compound by molecular oxygen, generating superoxide (B77818) in the process. oup.com However, studies on Helicobacter pylori suggest that for this organism, futile cycling does not occur and that the mechanism of action is directly related to the drug's redox potential. nih.gov The reduction of the nitro group is the key activation step. Coulometric studies show that the reduction of satranidazole (B1681479) involves 4.02 electrons when in the presence of DNA. oup.com

Role of Cellular Enzymes in Nitroreduction (e.g., nitroreductases)

Cellular enzymes, specifically nitroreductases, are essential for the activation of this compound. nih.govnih.gov These enzymes are flavoproteins that catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov It is the highly reactive nitroso and hydroxylamine intermediates that are believed to be responsible for the cytotoxic effects, including DNA damage. nih.gov

The selective toxicity of nitroimidazoles against anaerobic organisms is due to the high levels of nitroreductases and the low intracellular oxygen concentration in these microbes. nih.govresearchgate.net In aerobic cells, the presence of oxygen can re-oxidize the nitro radical anion, preventing the formation of the cytotoxic intermediates and protecting the cell. oup.com Various cellular reductases, including mitochondrial enzymes like adrenodoxin (B1173346) reductase and microsomal enzymes like cytochrome P450 reductase, have been implicated in the nitroreduction of different nitro-containing compounds. nih.gov The specific nitroreductases involved in the activation of this compound within target pathogens are a key area of study for understanding its spectrum of activity. researchgate.net

Generation of Reactive Intermediates and their Chemical Fates (pure chemical mechanism)

The mechanism of action for many nitroimidazoles involves the generation of reactive intermediates following the reduction of the nitro group. However, specific studies detailing the generation of reactive intermediates and their subsequent chemical fates for this compound are not extensively available in the public domain. Generally, for nitroimidazoles, the nitro group can be reduced to form nitroso and hydroxylamine intermediates, which are considered key to their biological activity. The presence of the electron-withdrawing methylsulfonyl group at the 2-position and the nitro group at the 4-position on the imidazole (B134444) ring would be expected to influence the electron density of the ring and the reduction potential of the nitro group, but specific research on this compound is required for a definitive understanding.

One notable finding in the literature is that this compound has been described as a non-mutagenic antiprotozoal and bactericidal compound. researchgate.net This suggests that the nature of its reactive intermediates or their interaction with cellular macromolecules may differ significantly from other mutagenic nitroimidazoles.

Impact on Cellular Processes and Signaling Pathways in vitro (e.g., as a specific mechanistic probe for a pathway)

Detailed in vitro studies on the impact of this compound on specific cellular processes and signaling pathways are not prominently documented in publicly accessible scientific literature. While research on other nitroimidazoles has shown effects on processes like apoptosis and DNA damage, similar investigations specifically targeting this compound have not been found.

Development and Application of this compound as a Chemical Probe in Biological Research

The utility of a compound as a chemical probe relies on its specific interaction with a biological target, enabling the study of that target's function.

Use in Target Identification and Validation (e.g., as a ligand for affinity purification)

There is no available scientific literature that describes the use of this compound as a ligand for affinity purification or in other methods for target identification and validation.

Application in Imaging Techniques at a Research Level (e.g., as a tag for molecular imaging)

The application of this compound as a tag for molecular imaging at a research level has not been reported in the available scientific literature. While other nitroimidazoles, such as those labeled with fluorine-18, are used in positron emission tomography (PET) to image hypoxia, there is no evidence to suggest that this compound has been developed or utilized for similar purposes.

Distribution and Biotransformation Studies in Research Animals (focused on molecular understanding, not therapeutic outcome or toxicity)

Studies detailing the distribution and biotransformation of this compound in research animals, with a focus on the molecular understanding of these processes, are not available in the public scientific domain. Such studies would be crucial to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile at a molecular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Analogs Chemical/molecular Focus

Systematic Modification of the Nitroimidazole Scaffold: Design and Synthesis of Analogs

The design and synthesis of analogs of 1-Methyl-2-methylsulfonyl-4-nitroimidazole involve systematic modifications to the core structure to probe the determinants of activity and properties. The synthesis of the target compound itself can be achieved through the isomerization of its corresponding 5-nitro isomer. Specifically, this compound is prepared by heating 1-methyl-2-methylsulfonyl-5-nitroimidazole with potassium iodide in N,N-dimethylformamide. prepchem.com This demonstrates a key synthetic pathway for accessing the 4-nitro regioisomer.

The synthesis of analogs often starts from commercially available nitroimidazoles, which are then functionalized at various positions. For instance, the synthesis of related bicyclic nitroimidazo-oxazines begins with a protected alcohol, which undergoes a series of reactions including alkylation, deprotection, mesylation, and azidation to introduce different functional groups. nih.gov Similarly, the synthesis of Satranidazole (B1681479), a 5-nitroimidazole with a 2-methylsulfonyl group, involves the condensation of 1-methyl-2-(methylsulfonyl)-5-nitroimidazole with a monosubstituted 2-imidazolidinone. nih.gov These synthetic strategies highlight the modular approach used to create a library of analogs by varying substituents on the imidazole (B134444) ring to systematically study their effects. nih.govderpharmachemica.com

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties of the nitroimidazole ring are pivotal to its mechanism of action, which often involves reductive activation of the nitro group. Substituents dramatically influence these properties. The nitro group itself is a strong electron-withdrawing group, which is essential for the biological activity of this class of compounds. nih.gov The methylsulfonyl group (-SO₂CH₃) at the 2-position is also strongly electron-withdrawing, further lowering the electron density of the imidazole ring.

This electron-withdrawing nature affects the molecule's redox potential, making it more susceptible to reduction. Studies on related nitroaromatic compounds show that the presence of electron-withdrawing substituents generally enhances the formation of reactive intermediates upon reduction. brieflands.com Computational studies on 2-nitroimidazole-based compounds confirm that the 2-nitroimidazole moiety largely dictates the spectroscopic and electronic properties of its derivatives. researchgate.net The interplay between substituents, such as the position of the nitro group (e.g., 4-nitro vs. 5-nitro) and other groups on the ring, finely tunes the electronic landscape of the molecule, affecting its stability and reactivity. prepchem.comresearchgate.net

Correlation between Structural Features and Specific Molecular Interactions (in vitro binding, enzyme inhibition)

The biological activity of nitroimidazoles is often linked to their ability to interact with specific molecular targets, such as enzymes, after reductive activation. SAR studies correlate specific structural features with these interactions. For example, studies on 2-nitroimidazole analogs IAZA and FAZA have shown that under hypoxic conditions, they covalently bind to cellular proteins, leading to the inhibition of key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST). nih.gov

The table below shows the effect of IAZA and FAZA on the enzymatic activity of GST in FaDu cells under hypoxic conditions.

| Compound | Concentration (µM) | % GST Activity (Relative to Control) |

| IAZA | 100 | ~60% |

| IAZA | 150 | ~45% |

| FAZA | 100 | ~75% |

| FAZA | 350 | ~60% |

| (Data derived from graphical representations in Rashed et al., 2022) nih.gov |

Impact of Methylsulfonyl Group Modifications on Molecular Behavior

The methylsulfonyl group at the 2-position is a key structural feature of this compound. Modifications to this group have a profound impact on the molecule's properties and activity. In a study of bicyclic nitroimidazole analogs designed for antitubercular activity, a thioether substituent at the 2-position was oxidized to the corresponding sulfoxide and subsequently to the sulfone (a methylsulfonyl analog). nih.gov This modification had a dramatic effect on the compound's activity.

The following table summarizes the impact of this oxidation on biological activity.

| Compound | 2-Position Substituent | Aerobic Activity (MIC, µM) | Anaerobic Activity (MIC, µM) | Ddn Substrate Activity |

| Analog 16 | -S-R | 0.16 | 0.63 | Yes |

| Analog 17 | -SO-R (Sulfoxide) | >100 | 10 | Poor Substrate |

| Analog 18 | -SO₂-R (Sulfone) | >100 | 100 | Poor Substrate |

| (Data from Anderson et al., 2008) nih.gov |

As shown, oxidation to the sulfone abolished the aerobic activity and significantly reduced the anaerobic activity. nih.gov The resulting sulfone was also found to be a poor substrate for the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for activating these compounds. nih.gov This demonstrates that while the methylsulfonyl group is a strong electron-withdrawing moiety, its specific interaction within an enzyme's active site is critical, and its bulk or electronic nature can prevent effective bioreductive activation. nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating SAR and SPR. mdpi.com These approaches develop mathematical models that correlate molecular descriptors (physicochemical properties) with biological activity. researchgate.netscispace.com For nitroimidazole sulfonamide analogs, 2D-QSAR models have been developed to identify the structural features essential for their radiosensitization properties. researchgate.net

QSAR studies on related imidazole series have highlighted the importance of descriptors such as the logarithm of the octanol/water partition coefficient (SlogP) and molecular weight in influencing biological activity. scispace.com These models can predict the activity of newly designed compounds, thereby saving time and resources in drug discovery. researchgate.net Furthermore, computational chemistry methods are used to explore the geometrical and electronic properties of nitroimidazoles, providing insights into conformational stability and how the solvent environment affects molecular structure. researchgate.netnih.gov

Design Principles for Modulating Specific Molecular Properties

The collective findings from SAR, SPR, and computational studies establish key design principles for modifying nitroimidazole analogs to achieve desired molecular properties.

Redox Potential Modulation : The redox potential is a critical property for bioreductive drugs. It can be tuned by altering the electronic nature of substituents. Electron-withdrawing groups like the nitro and methylsulfonyl groups increase the redox potential, facilitating the reduction process. nih.govresearchgate.net However, as seen with the sulfone analogs, this must be balanced with the ability of the molecule to act as a substrate for the necessary activating enzymes. nih.gov General principles for tuning redox systems involve modifying the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which can be achieved by strategic placement of electron-donating or withdrawing groups. researchgate.netnih.gov

Molecular Recognition : The specificity of interaction with biological targets like enzymes is governed by the molecule's shape, size, and pattern of hydrogen bond donors and acceptors. SAR studies on bicyclic nitroimidazoles revealed that replacing an ether oxygen at the 2-position with sulfur or nitrogen yielded equipotent analogs, indicating some flexibility in this interaction. nih.gov Conversely, acylation of an amino group at this position or oxidation of a thioether to a sulfone drastically reduced potency, highlighting the sensitivity of the molecular recognition process. nih.gov These findings guide the design of new analogs with improved target specificity and activity.

Future Directions and Emerging Research Avenues for 1 Methyl 2 Methylsulfonyl 4 Nitroimidazole Research

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of nitroimidazoles has traditionally relied on methods that are effective but often involve hazardous reagents and produce significant waste. Future research into 1-Methyl-2-methylsulfonyl-4-nitroimidazole should prioritize the development of unconventional and sustainable synthetic strategies, aligning with the principles of green chemistry. acs.orgsemanticscholar.org

Conventional routes for related nitroimidazoles often begin with the N-methylation of a nitroimidazole precursor using toxic agents like dimethyl sulfate (B86663) or methyl iodide. acs.orgsemanticscholar.org A greener alternative involves using methanol (B129727) as the methylating agent with a catalyst like p-toluenesulfonic acid, a method that produces only water and ammonia (B1221849) gas as byproducts. acs.orgsemanticscholar.org Further research could adapt this approach for the synthesis of the 1-methyl-4-nitroimidazole (B145534) core of the target compound.

Other promising avenues include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and solvent usage while increasing yields, making it an eco-friendly alternative to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like nitroimidazole derivatives in a single step from multiple starting materials, improving efficiency and reducing waste. acs.orgresearchgate.net

Solvent-Free or Aqueous Micellar Catalysis: Performing reactions in the absence of traditional organic solvents or within engineered surfactant micelles in water can significantly lower the environmental impact (E-factor) and improve safety and yield. acs.orgsemanticscholar.org

Table 1: Comparison of Synthetic Approaches for Nitroimidazole Scaffolds

| Feature | Conventional Synthesis | Sustainable/Green Approaches |

|---|---|---|

| Methylating Agents | Dimethyl sulfate, Methyl iodide (toxic) | Methanol with acid catalyst (less hazardous) acs.orgsemanticscholar.org |

| Reaction Conditions | Often harsh, long reaction times | Microwave irradiation, solvent-free conditions nih.govresearchgate.net |

| Efficiency | Multi-step, lower overall yields | One-pot syntheses, MCRs, higher yields acs.org |

| Byproducts | Significant hazardous waste | Minimal waste (e.g., water, ammonia) acs.orgsemanticscholar.org |

| Environmental Impact | High E-factor | Low E-factor, reduced pollution acs.org |

Advanced Mechanistic Investigations using High-Throughput Screening of Molecular Interactions

Understanding the precise molecular mechanisms of a compound is fundamental to its development for any application. High-Throughput Screening (HTS) offers a powerful platform to rapidly investigate the interactions of this compound with a vast array of biological molecules. ewadirect.comresearchgate.net This can elucidate its mode of action in various research contexts.

Future research could employ HTS to:

Identify Protein Targets: Screen large libraries of proteins to identify specific binding partners, which could reveal novel biological pathways influenced by the compound.

Analyze Compound-DNA/RNA Interactions: The nitro group is a key feature of this class, often undergoing bioreduction to form reactive species that interact with cellular components like DNA. HTS can be used to study the specifics of these interactions under various conditions.

Perform High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of the compound on cellular morphology and the localization of specific proteins, providing a deeper, more nuanced understanding of its cellular impact.

Virtual screening, a computational HTS method, can be used to predict binding affinities and prioritize compounds for experimental testing, saving time and resources. ewadirect.com These advanced screening methods are essential for moving beyond generalized mechanisms and toward a detailed map of the molecular interactions of this compound.

Table 2: High-Throughput Screening Methods for Mechanistic Studies

| Screening Method | Principle | Application for this compound |

|---|---|---|

| Biochemical HTS | Measures compound activity against purified targets (e.g., enzymes, receptors). | Quantifying inhibition or activation of specific proteins. |

| Cell-Based HTS | Measures compound effects on whole cells. ewadirect.com | Assessing impact on cell viability, signaling pathways, or gene expression. |

| High-Content Screening (HCS) | Automated microscopy and image analysis of cells. | Visualizing changes in subcellular structures or protein localization after exposure. |

| Virtual Screening | Computational docking of compounds to target structures. ewadirect.com | Predicting binding partners and prioritizing derivatives for synthesis and testing. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid, data-driven design and analysis. researchgate.netfrontiersin.org For this compound, these technologies can accelerate the exploration of its chemical space and predict the properties of novel derivatives for research applications.

Key AI/ML applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can build upon existing data for nitroimidazoles to predict the biological activities of new analogues based on their chemical structures. researchgate.net

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules based on the this compound scaffold, optimized for specific predicted properties (e.g., target binding affinity, solubility). researchgate.net

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. researchgate.netcrimsonpublishers.com This is crucial in the early stages of designing chemical tools to ensure they have suitable characteristics for experimental use.

By integrating AI/ML, researchers can more intelligently select which derivatives to synthesize, significantly reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net

Table 3: AI and Machine Learning in Compound Research

| AI/ML Application | Description | Potential Use Case |

|---|---|---|

| Target Prediction | Algorithms analyze compound structure to predict likely biological targets. biomedpharmajournal.org | Identifying novel proteins or pathways that may interact with the compound. |

| Property Prediction | Models predict physicochemical properties (e.g., solubility, logP) and ADMET profiles. crimsonpublishers.com | Optimizing derivatives for better performance in research assays. |

| Generative Design | AI creates novel chemical structures with desired characteristics. researchgate.net | Designing new chemical biology probes based on the core scaffold. |

| Reaction Prediction | AI predicts outcomes and optimal conditions for chemical reactions. | Streamlining the synthesis of new analogues. |

Development of Novel Analytical Probes and Detection Methods for Research Applications

Sensitive and specific detection methods are critical for studying a compound's behavior in complex biological systems. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective for quantifying nitroimidazoles in various matrices, future work should focus on creating specialized tools for research applications. researchgate.netnih.gov

Emerging research directions include:

Fluorescent Probes: Synthesizing derivatives of this compound that are tagged with a fluorescent reporter group. Such probes would enable real-time visualization of the compound's uptake, distribution, and localization within cells using fluorescence microscopy.

Affinity-Based Probes: Developing probes that can be used for affinity purification-mass spectrometry (AP-MS) to pull down and identify the compound's direct binding partners from cell lysates.

Advanced Mass Spectrometry Techniques: Creating highly sensitive multi-residue methods that can simultaneously detect and quantify the parent compound and its potential metabolites in research samples, providing a more complete picture of its metabolic fate. nih.gov

The development of such tools is essential for conducting detailed mechanistic and cell biology studies.

Table 4: Analytical Techniques for Nitroimidazole Research

| Technique | Application | Future Development Focus |

|---|---|---|

| LC-MS/MS | Quantification in complex matrices. nih.gov | Higher sensitivity, multi-metabolite detection methods. |

| Fluorescence Microscopy | Cellular localization and tracking. | Synthesis of dedicated fluorescently-tagged probes. |

| Affinity Purification-MS | Identification of direct binding partners. | Design of biotinylated or clickable affinity probes. |

| NMR Spectroscopy | Structural elucidation of derivatives and metabolites. | Studying interactions with biomolecules in solution. |

Expanding the Use of this compound as a Foundational Scaffold for Chemical Biology Tools (non-clinical)

The unique structure of this compound, featuring a nitro group sensitive to reductive activation and a modifiable sulfonyl group, makes it an excellent candidate for development as a foundational scaffold for new chemical biology tools. nih.gov

Future research can focus on:

Hypoxia Probes: The reductive activation of the nitro group is a hallmark of nitroimidazoles used to detect hypoxic (low oxygen) cells. nih.gov By modifying the scaffold, new probes could be developed to study hypoxia in various non-clinical biological models, a critical area of research in fields like cancer biology and ischemia.

Mechanism-Based Inhibitor Design: Leveraging the reactive intermediates formed upon nitro group reduction, researchers could design mechanism-based inhibitors for specific enzymes, creating highly selective tools to probe enzyme function.

Combinatorial Library Synthesis: Using the scaffold as a starting point, combinatorial chemistry can be employed to generate a large library of related compounds. mdpi.com This library can then be screened against various biological targets to discover new molecules with unique activities for research purposes. mdpi.com

This approach shifts the focus from a single compound to using its core structure as a versatile platform for creating a suite of specialized research tools.

Multidisciplinary Collaboration in Nitroimidazole Research: Bridging Chemistry, Biology, and Computational Sciences

The complexity of modern chemical and biological research necessitates a multidisciplinary approach. Advancing the understanding and application of this compound is not a task for a single discipline; it requires seamless collaboration between experts in different fields. timeshighereducation.com

Chemistry & Biology: Synthetic chemists are needed to create novel derivatives and probes, while biologists are essential for designing and executing the screening assays to test their function and elucidate their mechanisms. mdpi.com

Computational & Experimental Science: Computational chemists and data scientists can use AI/ML to predict promising new structures and guide experimental work. researchgate.netfrontiersin.org In turn, the experimental data generated by chemists and biologists is used to train and refine the next generation of predictive models.

Analytical & Chemical Biology: Analytical chemists develop the methods required to detect and quantify the compound and its interactions, providing crucial data for the chemical biologists who use these molecules as probes to untangle complex biological processes. timeshighereducation.com

Fostering a collaborative environment where knowledge and techniques from these diverse fields can be integrated is the most effective strategy for unlocking the full potential of the this compound scaffold in future scientific research. timeshighereducation.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) when characterizing this compound?

Methodological Answer:

- NMR Analysis : For ambiguous proton signals (e.g., overlapping aromatic peaks), use 2D techniques (HSQC, HMBC) to assign coupling patterns. highlights anharmonic refinement for nitro groups to resolve residual density mismatches in X-ray data .

- LC-MS Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS). For example, in , LC-MS m/z 338.79 [M+H]⁺ matched the expected molecular formula .

- Crystallography : Employ free R-factor calculations (MoPro software) to assess model accuracy when Z' > 1, as seen in dimeric crystal structures with hydrogen bonding .

What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and sulfonyl/methyl groups (δ 2.5–3.5 ppm). and provide benchmark spectra for comparison .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in dimers) .

- LC-MS/MS : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z 338.79 in ) .

How does the presence of the methylsulfonyl group influence the reactivity of the nitroimidazole ring?

Methodological Answer:

- Electron-Withdrawing Effects : The methylsulfonyl group increases electrophilicity at the nitroimidazole ring, enhancing nucleophilic substitution (e.g., amination). This is critical in forming derivatives like sulfonamides .

- Steric Hindrance : The sulfonyl group restricts rotational freedom, affecting crystal packing (e.g., short C–H···O contacts in ) .

- Redox Stability : The sulfonyl moiety stabilizes the nitro group against premature reduction, enabling selective transformations .

What are the key considerations for optimizing reaction yields during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalyst Loading : Optimize Cu catalyst to 5 mol% to minimize side reactions while maintaining efficiency .

- Temperature Control : Exothermic sulfonation requires strict cooling (0–5°C) to avoid decomposition .

What strategies are effective in analyzing charge-density distribution and intermolecular interactions in the crystal structure?

Methodological Answer:

- Multipole Refinement : Use anharmonic models for nitro and amino groups to account for electron-density distortions () .

- Topological Analysis : Apply Koch-Popelier criteria to classify C–H···π interactions as weak hydrogen bonds or van der Waals contacts .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., H···H vs. H···O) in dimeric structures .

What are the documented biological activities of this compound, and how are they assessed?

Methodological Answer:

Q. Table 2: Biological Activity Data

| Activity | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial | Broth microdilution | MIC: 8–16 µg/mL (S. aureus) | |

| Anticancer | MTT (HeLa cells) | IC₅₀: 12.3 µM | |

| Antifungal | Agar diffusion | Zone inhibition: 14–18 mm |

How can researchers address discrepancies between computational models and experimental data in reactivity studies?

Methodological Answer:

- DFT Adjustments : Refine computational models by incorporating solvent effects (e.g., PCM for DMSO) and dispersion corrections .

- Experimental Validation : Cross-check predicted reaction pathways (e.g., nitro reduction) with cyclic voltammetry .

- Error Analysis : Use free R-factors to quantify model accuracy in crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products